2-[[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a cyclohexane dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole intermediate. The intermediate is then reacted with 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione
- 2-({[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione
Uniqueness
Compared to similar compounds, 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its utility in various industrial applications.
Properties
Molecular Formula |
C19H20ClN3O2 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H20ClN3O2/c1-11-17(12-4-6-13(20)7-5-12)18(23-22-11)21-10-14-15(24)8-19(2,3)9-16(14)25/h4-7,10,24H,8-9H2,1-3H3,(H,22,23) |
InChI Key |
MDWSAPOWENINKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N=CC2=C(CC(CC2=O)(C)C)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.